1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, and a benzodioxinyl piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core piperidine structure. The process often includes:
Formation of the Piperidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxinyl Group: This step involves the reaction of the piperidine core with a benzodioxinyl precursor, often under catalytic conditions.
Attachment of the Chlorophenyl Methanesulfonyl Group: This is typically done through a sulfonylation reaction, where the chlorophenyl group is introduced using a sulfonyl chloride reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- Indole Derivatives
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H23ClN2O5S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23ClN2O5S/c22-17-3-1-15(2-4-17)14-30(26,27)24-9-7-16(8-10-24)21(25)23-18-5-6-19-20(13-18)29-12-11-28-19/h1-6,13,16H,7-12,14H2,(H,23,25) |
InChI Key |
VKCFHNIMYHWZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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